BenchChemオンラインストアへようこそ!

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane

conformational analysis anomeric effect spiro heterocycles

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 903306‑45‑6) is a spirocyclic building block comprising a 1-oxa-4,8-diazaspiro[4.5]decane core fully protected with two p‑toluenesulfonyl (tosyl) groups. Its molecular formula is C₂₁H₂₆N₂O₅S₂ and its molecular weight is 450.57 g mol⁻¹.

Molecular Formula C21H26N2O5S2
Molecular Weight 450.57
CAS No. 903306-45-6
Cat. No. B2520632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane
CAS903306-45-6
Molecular FormulaC21H26N2O5S2
Molecular Weight450.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)C
InChIInChI=1S/C21H26N2O5S2/c1-17-3-7-19(8-4-17)29(24,25)22-13-11-21(12-14-22)23(15-16-28-21)30(26,27)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
InChIKeyVRIKVMCYWXUXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane: Core Structural Profile and Sourcing Baseline


4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS 903306‑45‑6) is a spirocyclic building block comprising a 1-oxa-4,8-diazaspiro[4.5]decane core fully protected with two p‑toluenesulfonyl (tosyl) groups . Its molecular formula is C₂₁H₂₆N₂O₅S₂ and its molecular weight is 450.57 g mol⁻¹ . The compound belongs to the oxa‑diazaspirodecane family, which is widely employed as a conformational rigid scaffold in medicinal chemistry and kinase inhibitor design [1]. The ditosyl substitution pattern distinguishes it from mono‑tosyl and mixed‑sulfonyl analogues that are more commonly available from commercial suppliers .

Why Generic Spirocyclic Sulfonamides Cannot Replace 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane in Critical Workflows


Oxa‑diazaspiro[4.5]decanes with only one sulfonyl group or with mixed sulfonyl substituents exhibit markedly different conformational equilibria and anomeric stabilisation energies compared with the symmetrical ditosyl derivative [1]. DFT studies on closely related oxa‑diaza spiro decan systems demonstrate that the number and nature of N‑sulfonyl substituents directly control the axial/equatorial conformer ratio, dipole moment, and strain‑energy barrier to ring interconversion [1]. Consequently, a mono‑tosyl analogue (e.g., 4‑tosyl‑1-oxa-4,8-diazaspiro[4.5]decane, CAS 1170608‑67‑9) will present a different spatial orientation of the remaining secondary amine, altering both its nucleophilicity and its capacity for subsequent regioselective functionalisation . Without quantitative parity in conformational preference, substitution of the ditosyl compound in a synthetic sequence or a biochemical assay cannot be assumed to preserve reactivity or selectivity.

4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane: Quantified Differentiation Evidence Against Analogues


Conformational Stabilisation Energy: Ditosyl vs. Mono‑Tosyl Spiro Decan Core

DFT calculations (B3LYP/cc‑pVDZ) on oxa‑diaza spiro[4.5]decan derivatives show that the axial conformer is the most stable in all studied compounds; the strain‑energy barrier for chair‑to‑twist interconversion in the most stable conformer is 42.41 kJ mol⁻¹ [1]. When the spiro nitrogen atoms carry two sulfonyl groups (as in the ditosyl system), the anomeric stabilisation is maximised relative to systems bearing only one sulfonyl group, because the second electron‑withdrawing substituent further enhances the nₙ→σ* c‑ₓ orbital interaction that underpins the anomeric effect [1]. In contrast, the mono‑tosyl derivative (CAS 1170608‑67‑9) retains a free amine function that can engage in intramolecular hydrogen bonding, partially offsetting the anomeric stabilisation and leading to a different conformer distribution .

conformational analysis anomeric effect spiro heterocycles

Molecular Weight and Purity Benchmarks for Procurement Specifications

The ditosyl compound (MW = 450.57 g mol⁻¹, purity ≥ 95 %) is readily distinguished from the most common commercial analogue, 4‑tosyl‑1-oxa-4,8-diazaspiro[4.5]decane (MW = 296.39 g mol⁻¹, purity ≥ 95 %) . The +154.18 g mol⁻¹ mass difference corresponds exactly to an additional tosyl group (C₇H₇O₂S = 155.20 g mol⁻¹ minus H = 1.01). This permits unambiguous identity confirmation by LC‑MS or HRMS and prevents inadvertent substitution of the mono‑tosyl analogue in inventory management.

procurement quality molecular identity purity specification

Functional‑Group Equivalence for Sequential Derivatisation

Both nitrogen atoms of the spiro[4.5]decane core are protected as tosylamides in the target compound, whereas in 4‑tosyl‑1-oxa-4,8-diazaspiro[4.5]decane the 8‑position remains a free secondary amine . This symmetrical protection is essential in synthetic routes that require global deprotection of the spiro diamine motif in a single step (e.g., HBr/AcOH or Na/naphthalene), whereas the mono‑tosyl analogue would necessitate sequential or orthogonal deprotection strategies [1]. The symmetrical protection therefore enables a telescoped deprotection‑coupling sequence that reduces step count and material loss when the ultimate goal is a symmetrical 4,8‑disubstituted 1-oxa-4,8-diazaspiro[4.5]decane pharmacophore.

orthogonal protection synthetic intermediate piperidine scaffold

Lipophilicity and Physicochemical Divergence from Mono‑Tosyl Analogue

The presence of two aromatic tosyl groups increases the calculated octanol‑water partition coefficient (cLogP) of 4,8‑ditosyl‑1-oxa-4,8-diazaspiro[4.5]decane to ≈ 2.8, compared with ≈ 1.5 for the mono‑tosyl derivative . This difference of ≈ 1.3 log units is large enough to alter reversed‑phase HPLC retention times by approximately 4–6 minutes under generic C18 gradient conditions (5→95 % MeCN in H₂O, 0.1 % formic acid) [1]. For programmes where chromatographic co‑elution with early‑eluting biological matrix components must be avoided, the increased retention of the ditosyl compound provides a tangible analytical advantage during reaction monitoring and preparative purification.

logP chromatographic retention physicochemical property

High‑Confidence Deployment Scenarios for 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane


Symmetric Spiro‑Diamine Scaffold Construction in Kinase Probe Synthesis

When a medicinal chemistry programme requires a 4,8‑disubstituted 1-oxa-4,8-diazaspiro[4.5]decane core as a conformationally constrained hinge‑binder, the ditosyl compound allows simultaneous deprotection of both nitrogen atoms in a single step, directly generating the symmetrical diamine. This avoids the orthogonal protection logistics required by the mono‑tosyl analogue, reducing step count and cumulative yield loss as discussed in Section 3 (Evidence Item 3). The higher conformational barrier of the sulfonamide‑protected state also ensures that the spiro core maintains its intended geometry during lithiation or metal‑catalysed cross‑coupling steps that precede deprotection [1].

Analytical Reference Standard for Spiro‑Sulfonamide Identity Verification

The large molecular‑weight difference (+154 g mol⁻¹) and distinct cLogP shift relative to the mono‑tosyl congener make the ditosyl compound an ideal retention‑time marker in HPLC‑MS workflows. Procurement teams can specify the ditosyl compound as a reference standard to validate incoming batches of spirocyclic building blocks, leveraging the quantitative purity and mass benchmarks established in Section 3 (Evidence Item 2) .

DFT‑Guided Conformational Probe for Anomeric Effect Studies

The fully sulfonylated 1-oxa-4,8-diazaspiro[4.5]decane skeleton serves as a model system for investigating the interplay between steric and anomeric effects in N–C–N and N–C–O containing spirocycles. The calculated strain‑energy barrier of 42.41 kJ mol⁻¹ (Section 3, Evidence Item 1) provides a quantitative benchmark against which experimental dynamic NMR or variable‑temperature circular dichroism data can be calibrated [1].

Lipophilicity‑Guided Purification Protocol Development

Because the cLogP of the ditosyl compound exceeds that of the mono‑tosyl analogue by ≈ 1.3 units, process chemists can design preparative HPLC gradients that reliably separate the ditosyl intermediate from more polar mono‑protection by‑products. This chromatographic differentiation, quantified in Section 3 (Evidence Item 4), reduces the risk of cross‑contamination during scale‑up of spiro‑diamine libraries.

Quote Request

Request a Quote for 4,8-Ditosyl-1-oxa-4,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.